Product packaging for 2-(Difluoromethyl)-4-fluorobenzaldehyde(Cat. No.:)

2-(Difluoromethyl)-4-fluorobenzaldehyde

Cat. No.: B8708624
M. Wt: 174.12 g/mol
InChI Key: AUOQUJCFZDEZSW-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Molecules for Advanced Materials and Medicinal Chemistry Research

The incorporation of fluorine into organic molecules is a widely used strategy to enhance a compound's physicochemical and biological properties. nih.gov In medicinal chemistry, fluorine can improve metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov For advanced materials, fluorination imparts desirable characteristics such as thermal stability and chemical resistance.

The replacement of hydrogen with fluorine, which is of a comparable size, can lead to significant changes in a molecule's electronic properties without causing large steric disruptions. The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and influence intermolecular interactions. harvard.edu This strategic placement allows chemists to fine-tune the properties of molecules for specific applications.

The difluoromethyl (CF2H) group has garnered considerable attention in molecular design. It is often considered a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups, meaning it can mimic their function in biological systems while being more resistant to metabolic degradation. nih.govnih.gov The CF2H group can also act as a hydrogen bond donor, which can be crucial for a drug's interaction with its biological target. nih.gov The introduction of a CF2H group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.gov

Contextualization of 2-(Difluoromethyl)-4-fluorobenzaldehyde (B6252728) within Fluorinated Benzaldehyde (B42025) Chemistry

Fluorinated benzaldehydes are a class of aromatic aldehydes that serve as versatile building blocks in organic synthesis. The aldehyde group is a reactive handle for a variety of chemical transformations, while the fluorine substituents modulate the reactivity and properties of the benzene (B151609) ring and the resulting products. wikipedia.org

Different isomers of fluorobenzaldehyde, such as 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde (B137897), are well-studied and commercially available. wikipedia.org Similarly, benzaldehydes with other fluorine-containing groups, like the trifluoromethyl group, are common intermediates. The compound this compound is a member of this family, featuring both a difluoromethyl group at the 2-position and a fluorine atom at the 4-position of the benzaldehyde structure. This specific substitution pattern would be expected to confer a unique combination of steric and electronic properties, making it a potentially valuable, though currently understudied, building block for the synthesis of novel pharmaceuticals and advanced materials.

While general synthetic methods for introducing difluoromethyl groups into aromatic rings exist, specific procedures and detailed characterization for this compound are not described in readily available scientific literature. alfa-chemistry.comuni-muenster.de The lack of dedicated research on this compound prevents a more detailed discussion of its specific attributes and potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O B8708624 2-(Difluoromethyl)-4-fluorobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

IUPAC Name

2-(difluoromethyl)-4-fluorobenzaldehyde

InChI

InChI=1S/C8H5F3O/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-4,8H

InChI Key

AUOQUJCFZDEZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Difluoromethyl 4 Fluorobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-(difluoromethyl)-4-fluorobenzaldehyde (B6252728) is a versatile functional group that participates in a wide range of chemical reactions. These transformations are fundamental in organic synthesis for the construction of new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions for Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a reversible process that typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. Schiff bases are important intermediates in organic synthesis and are also found in various biologically active compounds. The general reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. mdpi.comjetir.org

The formation of the C=N double bond in the Schiff base is a key transformation that allows for further functionalization. The stability and reactivity of the resulting imine are influenced by the electronic properties of the substituents on both the benzaldehyde (B42025) and the amine.

Wittig Olefination with Fluorinated Benzaldehydes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgbyjus.com In the context of this compound, this reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond. The reaction employs a phosphonium (B103445) ylide, commonly referred to as a Wittig reagent, which is generated by treating a phosphonium salt with a strong base. organic-chemistry.orgmasterorganicchemistry.com

The mechanism of the Wittig reaction is generally understood to proceed through a cycloaddition of the ylide to the carbonyl group, forming a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org This intermediate then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. The stereochemistry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions. For fluorinated benzaldehydes, the Wittig reaction provides a direct route to fluorinated styrenes, which are valuable monomers for the synthesis of specialty polymers. researchgate.netthieme-connect.comchemrxiv.org

Table 1: Key Aspects of the Wittig Reaction with Fluorinated Benzaldehydes
FeatureDescription
ReactantsA fluorinated benzaldehyde (e.g., this compound) and a phosphonium ylide (Wittig reagent).
ProductA fluorinated styrene (B11656) derivative and triphenylphosphine oxide.
Key IntermediateOxaphosphetane, a four-membered ring containing phosphorus and oxygen.
Driving ForceFormation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Mannich Addition Reactions with Fluorinated Carbonyl Substrates

The Mannich reaction is a three-component condensation reaction that involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.orgchemtube3d.comorganic-chemistry.orgchemistrysteps.comadichemistry.com In the case of this compound, it can serve as the aldehyde component in this reaction. The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. adichemistry.com

The product of a Mannich reaction is a β-amino-carbonyl compound, often referred to as a Mannich base. These compounds are valuable synthetic intermediates and can be further transformed into various other molecules. The reaction is a classic example of C-C bond formation and is widely used in the synthesis of natural products and pharmaceuticals.

Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) to milder reagents. chemistrysteps.comlibretexts.orgncert.nic.in The choice of oxidant often depends on the presence of other functional groups in the molecule that might also be susceptible to oxidation.

For the oxidation of aromatic aldehydes, reagents such as Oxone have been used under environmentally friendly conditions. acs.org The resulting 2-(difluoromethyl)-4-fluorobenzoic acid is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The Baeyer-Villiger oxidation is another type of oxidation reaction that can be applied to aldehydes, which converts them into carboxylic acids or esters. chemistrysteps.comnih.gov

Reduction Reactions of the Aldehyde Group

The aldehyde group in this compound can be reduced to a primary alcohol, yielding (2-(difluoromethyl)-4-fluorophenyl)methanol. This transformation is typically achieved using metal hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). britannica.comopenochem.orgwikipedia.orglibretexts.org Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling, while lithium aluminum hydride is a more powerful reducing agent that can also reduce other functional groups like esters and carboxylic acids. openochem.org

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another common method for the reduction of aldehydes. britannica.com The resulting fluorinated benzyl (B1604629) alcohol is a useful intermediate in the synthesis of various compounds.

Table 2: Common Reducing Agents for Aldehydes
Reducing AgentFormulaTypical Reaction ConditionsNotes
Sodium BorohydrideNaBH4Protic solvents (e.g., methanol, ethanol) at room temperature.Mild and selective for aldehydes and ketones.
Lithium Aluminum HydrideLiAlH4Aprotic ether solvents (e.g., diethyl ether, THF) followed by aqueous workup.Powerful reducing agent; reduces a wide range of carbonyl compounds.
Catalytic HydrogenationH2 with a metal catalyst (e.g., Pd, Pt, Ni)Varies depending on the catalyst and substrate.Widely used in industrial processes.

Multicomponent Reactions Involving Fluorinated Benzaldehydes

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. These reactions are highly efficient and atom-economical. This compound can serve as the aldehyde component in several important MCRs.

One of the most well-known MCRs is the Ugi reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.org The product of the Ugi reaction is a bis-amide, which can be a valuable scaffold for the synthesis of peptidomimetics and other complex molecules. The reaction is believed to proceed through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid.

Another important MCR is the Passerini reaction, a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgbroadinstitute.orgnih.govresearchgate.net Similar to the Ugi reaction, the Passerini reaction is a powerful tool for the rapid generation of molecular diversity. The use of fluorinated benzaldehydes in these MCRs allows for the incorporation of fluorine atoms into the resulting products, which can significantly impact their biological properties.

Enzymatic Biotransformations (e.g., Baeyer–Villiger Oxidation)

The enzymatic transformation of fluorinated benzaldehydes, including structures analogous to this compound, is a subject of significant biocatalytic research. A key transformation in this area is the Baeyer-Villiger oxidation, which can be effectively catalyzed by Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor, which, after being reduced by NADPH, reacts with molecular oxygen to perform the oxidation. wikipedia.org

One of the well-studied enzymes for this purpose is 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB. researchgate.netwur.nl Research on various monofluoro- and difluorobenzaldehydes has shown that they are readily oxidized by HAPMO. researchgate.netwur.nl The enzymatic reaction typically yields the corresponding fluorophenyl formates, which subsequently undergo spontaneous hydrolysis to produce fluorophenols. researchgate.net For instance, studies using ¹⁹F NMR analysis have demonstrated the quantitative conversion of substrates like 4-fluoro-, 2,6-difluoro-, and 3,4-difluorobenzaldehyde (B20872) into their respective formate (B1220265) esters and then phenols. researchgate.netwur.nl

Interestingly, the regioselectivity of the enzymatic Baeyer-Villiger oxidation can differ from that of purely chemical oxidations. While chemical oxidation of electron-poor benzaldehydes often favors the formation of benzoic acids, HAPMO shows a high preference for producing phenols via phenyl ring migration. researchgate.netwur.nl This suggests that interactions within the enzyme's active site, involving amino acid residues and the flavin cofactor, play a crucial role in directing the migratory aptitude of the substituents. researchgate.netwur.nl In some cases, such as with 2-fluoro- and 2,4-difluorobenzaldehyde, minor amounts of the corresponding fluorobenzoic acids are also formed alongside the major phenol (B47542) products. researchgate.netwur.nl The effectiveness of such biotransformations is influenced by factors like enzyme stability and environmental conditions, with optimal activity often observed at a pH of 4.5–6.0 and temperatures between 20–30 °C. dntb.gov.ua

Table 1: Products from HAPMO-Catalyzed Baeyer-Villiger Oxidation of Various Fluorobenzaldehydes researchgate.netwur.nl
SubstrateMajor Product (after hydrolysis)Minor Product
4-Fluorobenzaldehyde (B137897)4-FluorophenolNot Reported
2,6-Difluorobenzaldehyde2,6-DifluorophenolNot Reported
3,4-Difluorobenzaldehyde3,4-DifluorophenolNot Reported
2-Fluorobenzaldehyde2-Fluorophenol2-Fluorobenzoic acid
2,4-Difluorobenzaldehyde2,4-Difluorophenol2,4-Difluorobenzoic acid

Transformations Involving the Fluoroaryl Moiety

Palladium-Catalyzed C–H Functionalization (e.g., ortho-C–H Fluorination)

The functionalization of carbon-hydrogen (C–H) bonds on fluoroarenes is a significant area of research, with palladium-catalyzed reactions offering powerful tools for molecular synthesis. acs.org The presence of a fluorine atom can influence the reactivity of adjacent C–H bonds, often enhancing their acidity and facilitating activation. acs.org Specifically, an ortho-fluorine substituent is estimated to decrease the pKa of a C-H bond by approximately 5.2 units, making it more susceptible to deprotonation and subsequent functionalization. acs.org

Palladium catalysis is central to many C–H functionalization strategies, often proceeding through a cyclometalated intermediate formed via ligand-directed C–H activation. nih.govrsc.org While the aldehyde group in this compound can potentially act as a directing group, often through the in-situ formation of a transient imine, this strategy typically directs functionalization to the C-H bond ortho to the aldehyde. researchgate.net For ortho-C-H fluorination, palladium catalysis can proceed through a mechanism that does not involve an organometallic intermediate. nih.gov Instead, a reactive transition-metal-fluoride electrophile is generated in the catalytic cycle, which then fluorinates the arene. nih.gov This approach allows for the direct fluorination of aromatic C-H bonds using mild electrophilic fluorinating reagents. nih.gov

Another strategy involves organic photoredox catalysis, which can generate arene radical cations as reactive intermediates for C–H functionalization, including direct fluorination with [¹⁸F]F⁻ salts. nih.gov These methods provide pathways to access fluorinated derivatives that might otherwise be difficult to synthesize. nih.gov

Table 2: General Parameters in Palladium-Catalyzed C-H Functionalization
ParameterDescriptionRelevanceCitation
CatalystTypically a Pd(II) salt, such as Pd(OAc)₂.Initiates the catalytic cycle for C-H activation. nih.gov
Directing GroupA functional group on the substrate that coordinates to the metal center, guiding the reaction to a specific C-H bond.Controls the regioselectivity of the functionalization. rsc.org
Fluorinating ReagentElectrophilic sources of fluorine (e.g., N-Fluorobenzenesulfonimide) or nucleophilic sources ([¹⁸F]F⁻).Provides the fluorine atom for the C-F bond formation. nih.govnih.gov
MechanismCan involve cyclometalation and a Pd(IV) intermediate or the generation of a reactive Pd-F electrophile.Determines the reaction pathway and substrate scope. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying fluoroaromatic rings. masterorganicchemistry.com In this process, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comimperial.ac.uk The reaction is completed by the departure of the fluoride (B91410) leaving group, restoring aromaticity. nih.gov The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

In this compound, both the aldehyde (-CHO) and the difluoromethyl (-CF₂H) groups are electron-withdrawing. The aldehyde group is para to the fluorine atom, which strongly activates the ring for nucleophilic attack at the C4 position. The difluoromethyl group at the C2 position (ortho) would also contribute to this activation. Aryl fluorides are particularly effective substrates for SNAr reactions because fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic, even though the C-F bond itself is very strong. nih.gov

A wide array of nucleophiles can participate in SNAr reactions with activated fluoroarenes. Common examples include alkoxides (like 4-methoxyphenol), amines (such as morpholine), and stabilized carbanions. researchgate.netwalisongo.ac.idresearchgate.net The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the reaction. walisongo.ac.idresearchgate.net Recent advancements have also explored the use of organic photoredox catalysis to enable the SNAr of unactivated or electron-neutral fluoroarenes. nih.gov

Table 3: Key Factors in SNAr Reactions of Fluoroarenes
FactorInfluence on ReactionExampleCitation
Electron-Withdrawing Groups (EWGs)Activate the ring by stabilizing the Meisenheimer intermediate. Ortho/para placement is most effective.-NO₂, -CHO, -CF₃, -CF₂H masterorganicchemistry.com
Leaving GroupReactivity order is typically F > Cl > Br > I, reflecting the rate-determining formation of the intermediate.Fluorine is an excellent leaving group in SNAr. masterorganicchemistry.com
NucleophileStrong nucleophiles are generally required.RO⁻, R₂NH, RS⁻ researchgate.netwalisongo.ac.id
SolventPolar aprotic solvents stabilize the charged intermediate.DMSO, DMF walisongo.ac.idresearchgate.net

Reactions of the Difluoromethyl Group

Site-Selective CF₂H Installation on Complex Molecules (e.g., Proteins)

The difluoromethyl (CF₂H) group is a valuable motif in medicinal chemistry, often serving as a lipophilic bioisostere for hydroxyl or thiol groups. rsc.org Consequently, methods for installing this group onto complex molecules, including proteins, are of great interest. While this compound itself is not typically used as a direct difluoromethylating agent, the principles of CF₂H installation are relevant to its broader chemical context.

Site-selective modification of proteins often targets specific amino acid residues. nih.gov One advanced strategy involves the photochemical and radical-mediated installation of difluorinated sidechains onto proteins. ox.ac.uk This can be achieved by using a heteroaryl-sulfonyl reagent to generate a carbon-centered difluoroalkyl radical, which then adds to a dehydroalanine (B155165) (Dha) residue previously installed in the protein backbone. ox.ac.uk This C-C bond-forming reaction is highly efficient and can be performed under mild conditions, making it suitable for complex biomolecules. ox.ac.uk

Another approach for modifying proteins involves targeting specific residues like tryptophan with reagents such as sodium trifluoromethanesulfinate to install CF₃ groups for use in ¹⁹F NMR studies. coledeforest.com While this installs a trifluoromethyl group, the underlying principle of targeting specific amino acid reactivity is similar. For the CF₂H group specifically, its installation often relies on difluoromethylation reagents that can generate a CF₂H radical or an equivalent nucleophilic or electrophilic species. rsc.org The aldehyde functionality in this compound could potentially be used to attach the entire molecule to a protein via oxime ligation with an aminooxy-functionalized residue, thereby installing the difluoromethylphenyl moiety. nih.gov

Friedel–Crafts-Type Mechanisms for Difluoromethylated Carbinols

The Friedel–Crafts reaction, a cornerstone of organic synthesis, traditionally involves the alkylation or acylation of an aromatic ring. wikipedia.orgnih.gov A related transformation can be utilized to synthesize α,α-difluoromethyl carbinols, which are important structures in medicinal chemistry. rsc.org This can be achieved through a Friedel–Crafts-type reaction where an electron-rich arene (such as an indole, phenol, or aniline) attacks a difluoromethylated electrophile. rsc.orgresearchgate.net

In the context of this compound, the aldehyde group itself can act as the electrophile. The reaction of the aldehyde with an electron-rich aromatic compound, catalyzed by a Lewis acid or a strong Brønsted acid, would lead to the formation of a diaryl(difluoromethyl) carbinol. researchgate.net The mechanism involves the activation of the aldehyde's carbonyl group by the acid catalyst, making it more susceptible to nucleophilic attack by the electron-rich arene. This process is an example of a Friedel-Crafts hydroxyalkylation. wikipedia.org

An alternative modern approach involves the in-situ generation of difluoroacetaldehyde (B14019234) from precursors like 2,2-difluorovinyl arylsulfonates in a solvent such as trifluoroethanol. rsc.org This reactive aldehyde can then be trapped by electron-rich arenes in a Friedel-Crafts reaction to produce a variety of α,α-difluoromethyl carbinols. rsc.org This method is notable for its operational simplicity and tolerance of a wide range of functional groups. rsc.org

Table 4: Components of Friedel-Crafts-Type Reactions for Carbinol Synthesis
ComponentRole in the ReactionExampleCitation
AreneActs as the nucleophile. Must be electron-rich.Indoles, Phenols, Anilines rsc.org
ElectrophileAn activated carbonyl compound or a precursor.This compound, or in-situ generated difluoroacetaldehyde rsc.org
CatalystActivates the electrophile.Lewis acids (e.g., AlCl₃) or Brønsted acids. nih.govresearchgate.net
ProductA carbinol (alcohol) with a difluoromethyl group.α,α-Difluoromethyl carbinol rsc.orgresearchgate.net

Copper-Mediated CF2H Transfer to Organic Electrophiles

A detailed subsection on the specific reactivity of this compound in this context cannot be generated due to a lack of available scientific data.

Applications in Advanced Organic Synthesis and Building Block Chemistry

2-(Difluoromethyl)-4-fluorobenzaldehyde (B6252728) as a Versatile Synthetic Building Block

This compound is a key intermediate in organic synthesis, particularly for creating complex molecules with specific functionalities. nbinno.com Its distinct chemical structure, featuring both a difluoromethyl group and a fluorine atom on the aromatic ring, makes it an indispensable component for synthesizing a variety of intricate molecules. This compound serves as a foundational element for chemists to construct novel chemical entities for both research and industrial purposes. nbinno.com

The aldehyde functional group of this compound is a primary site of reactivity, participating in a wide array of chemical transformations. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups, facilitating the construction of elaborate molecular architectures. The presence of the difluoromethyl group and the additional fluorine atom on the benzene (B151609) ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity and the properties of the resulting derivatives. nbinno.com

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds highly resistant to metabolic degradation. This stability is a crucial attribute for pharmaceuticals and agrochemicals. nbinno.com Furthermore, the inclusion of fluorine can enhance a molecule's lipophilicity, which may improve its ability to permeate biological membranes. nbinno.comresearchgate.net The difluoromethyl group, in particular, is recognized as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, potentially improving the binding affinity of a drug to its target. researchgate.net

Synthesis of Complex Fluorinated Organic Architectures

The development of new methods for creating complex organic structures is a continuous effort in organic synthesis. Fluorinated building blocks like this compound are instrumental in this pursuit, enabling the synthesis of compounds with enhanced properties. nbinno.com The reactivity of this aldehyde allows for its incorporation into a variety of molecular frameworks, leading to the generation of diverse fluorinated compounds.

Fluorinated heterocyclic compounds are of significant interest in medicinal and agrochemical research due to their unique biological activities. nih.govrsc.org this compound can be used as a starting material for the synthesis of various fluorinated heterocycles. For instance, it can undergo condensation reactions with amines or other nucleophiles, followed by cyclization to form heterocyclic rings such as pyridines, quinolines, or imidazoles. nih.govresearchgate.net

The synthesis of these compounds often involves multi-step reaction sequences where the aldehyde group is first transformed, and then intramolecular or intermolecular reactions lead to the formation of the heterocyclic core. The presence of the difluoromethyl and fluoro substituents on the benzaldehyde (B42025) precursor imparts specific properties to the final heterocyclic product, influencing its stability, solubility, and biological activity. rsc.org The development of efficient synthetic routes to these fluorinated heterocycles is an active area of research. nih.govresearchgate.net

Examples of Heterocyclic Ring Systems Synthesized from Fluorinated Precursors:

Heterocyclic SystemSynthetic ApproachReference
IsoxazolinesClaisen-Schmidt condensation followed by reaction with hydroxylamine (B1172632) hydrochloride. rasayanjournal.co.in
QuinolinesReaction of fluoroalkyl amino reagents with N-aryl fluoroketimines. nih.gov
BenzimidazolesCyclization of o-phenylenediamines with hexafluoroacetylacetone. researchgate.net
1,2,4-OxadiazolesCatalyst-free synthesis from fluorinated precursors. researchgate.net

Fluorinated amino acids are valuable components in peptide and protein engineering, as they can confer unique structural and functional properties. researchgate.netrsc.org The incorporation of fluorine can enhance metabolic stability, modulate conformation, and serve as a probe for studying protein structure and function. rsc.org this compound can be a precursor for the synthesis of fluorinated phenylalanine analogs and other related amino acid derivatives.

One common synthetic route is the Strecker synthesis, where the aldehyde reacts with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. Other methods may involve aldol-type condensations or enzymatic resolutions to achieve the desired stereochemistry. The resulting amino acids, bearing the 2-(difluoromethyl)-4-fluorophenyl side chain, can then be incorporated into peptides to study the effects of these fluorinated motifs on biological activity. researchgate.netrsc.org

Chalcones are a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. researchgate.net They are known for a wide range of biological activities. Fluorinated chalcones, synthesized from precursors like this compound, have shown potential as therapeutic agents. nih.govorientjchem.org The synthesis of these compounds is typically achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone (B1666503). rasayanjournal.co.inorientjchem.org

In this context, this compound would react with a suitable acetophenone to yield a chalcone (B49325) with a difluoromethyl and a fluoro substituent on one of the aromatic rings. These fluorinated chalcones can then serve as precursors for the synthesis of other heterocyclic compounds, such as chromanones. mdpi.com The cyclization of chalcones can lead to the formation of the chromanone core, a structural motif present in many biologically active molecules. mdpi.com

General Scheme for Fluorinated Chalcone Synthesis:

Reactants: this compound and a substituted acetophenone.

Conditions: Base catalyst (e.g., NaOH or KOH) in a protic solvent like ethanol. orientjchem.org

Reaction Type: Claisen-Schmidt condensation. rasayanjournal.co.inorientjchem.org

Polycyclic aromatic hydrocarbons (PAHs) are compounds consisting of fused aromatic rings. nii.ac.jp Fluorinated PAHs are of interest in materials science for their potential applications in organic electronics. nii.ac.jpmdpi.com The synthesis of such complex structures can sometimes utilize fluorinated building blocks. While direct routes from this compound to large PAHs are not commonly cited, its derivatives can be involved in cyclization reactions to build up the polycyclic framework.

For example, derivatives of the aldehyde could be transformed into reactive intermediates that undergo intramolecular or intermolecular cyclization reactions, such as the Mallory reaction, to form new aromatic rings. mdpi.com Palladium-catalyzed cyclizations of fluoroalkenes are also a known method for synthesizing fluorinated PAHs. nii.ac.jpresearchgate.net The specific substitution pattern on the starting benzaldehyde would ultimately be incorporated into the final polycyclic aromatic structure, influencing its electronic and physical properties. nii.ac.jp

Design of Analogs with Tuned Molecular Properties

The modification of a lead compound to optimize its properties is a central theme in medicinal chemistry and materials science. mdpi.comnih.gov this compound provides a scaffold that can be systematically modified to create a library of analogs with fine-tuned molecular properties. nbinno.com By altering the substituents on the aromatic ring or by transforming the aldehyde group into other functionalities, chemists can explore the structure-activity relationships of the resulting molecules. nih.govorientjchem.orgmdpi.com

The introduction of the difluoromethyl group is known to affect properties such as lipophilicity and metabolic stability. nbinno.com The additional fluorine atom on the ring further modulates the electronic character of the molecule. nbinno.com By synthesizing a series of analogs with variations in these fluorinated motifs, researchers can systematically investigate how these changes impact biological activity or material properties. nih.govmdpi.com This approach allows for the rational design of new compounds with improved performance characteristics. mdpi.com

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of new and more environmentally friendly methods for synthesizing 2-(difluoromethyl)-4-fluorobenzaldehyde (B6252728) is a key area of future research. Current synthetic approaches, while effective, may rely on harsh reagents or generate significant waste. Future efforts will likely focus on atom economy, the use of less hazardous reagents, and the exploration of catalytic systems.

One promising avenue is the application of enzymatic synthesis. Biocatalysis offers the potential for highly selective reactions under mild conditions, reducing the environmental impact of chemical processes. nih.gov Enzymes such as cytochrome P450s, aldolases, and transaminases are being investigated for their ability to catalyze fluorination reactions. nih.gov The discovery or engineering of enzymes capable of directly introducing a difluoromethyl group into an aromatic ring would represent a significant breakthrough in the sustainable synthesis of this and other similar compounds.

Another area of development is the use of alternative fluorinating agents that are more benign than traditional reagents. researchgate.net Research into novel, non-ozone-depleting difluorocarbene precursors is ongoing and could lead to more sustainable synthetic routes. cas.cn Additionally, methods that avoid the use of stoichiometric and potentially hazardous reagents by employing catalytic cycles are highly desirable.

The table below summarizes potential future sustainable synthetic strategies.

Synthetic StrategyKey AdvantagesPotential Challenges
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme discovery and engineering, substrate scope limitations.
Novel Fluorinating Agents Reduced toxicity and environmental impact, improved safety profile. researchgate.netcas.cnReagent cost and availability, optimization of reaction conditions.
Catalytic Methods High atom economy, reduced waste, potential for asymmetric synthesis.Catalyst development and stability, reaction efficiency.

Exploration of Stereoselective Difluoromethylation

The introduction of a difluoromethyl group can create a stereocenter, and the biological activity of the resulting molecule can be highly dependent on its stereochemistry. Therefore, the development of methods for the stereoselective synthesis of compounds like this compound is of great interest. rsc.orgmdpi.com The difluoromethyl group's unique steric and electronic properties, including its ability to act as a hydrogen-bond donor, make its stereocontrolled installation a valuable synthetic tool. rsc.org

Recent advances in asymmetric catalysis have shown promise for the enantioselective difluoromethylation of aldehydes and imines. nih.govnih.govresearchgate.net Chiral catalysts, such as quaternary ammonium (B1175870) salts derived from cinchona alkaloids, have been used to achieve enantioselective nucleophilic difluoromethylation of aromatic aldehydes. nih.govresearchgate.net While challenges in achieving high enantioselectivity for all substrates remain, this approach provides a foundation for future research. nih.gov

Another strategy involves the use of chiral reagents to control the stereochemical outcome of the reaction. nih.govnih.gov For instance, the use of chiral difluoromethyl phenyl sulfoximine (B86345) has enabled the highly stereoselective difluoromethylation of ketimines. nih.govnih.gov Further exploration of such reagent-controlled methods could lead to efficient and highly selective syntheses of chiral α-difluoromethylated compounds. mdpi.comnih.gov

Key research directions in stereoselective difluoromethylation are outlined in the table below.

ApproachCatalyst/Reagent TypeKey Findings and Future Scope
Catalytic Enantioselective Nucleophilic Difluoromethylation Chiral quaternary ammonium salts (e.g., derived from cinchona alkaloids). nih.govresearchgate.netModerate to good enantioselectivity has been achieved for some aromatic aldehydes. Future work will focus on developing more general and highly enantioselective catalysts. nih.gov
Reagent-Controlled Stereoselective Difluoromethylation Chiral difluoromethyl phenyl sulfoximine. nih.govnih.govHigh diastereoselectivity has been demonstrated in the reaction with ketimines. nih.gov Further development of new chiral difluoromethylating reagents is a promising area. mdpi.com

Mechanistic Studies on Novel Transformation Pathways

A deeper understanding of the reaction mechanisms underlying difluoromethylation is crucial for the development of new and improved synthetic methods. beilstein-journals.org Mechanistic studies can help to optimize reaction conditions, predict the outcome of new reactions, and design more efficient catalysts.

Recent research has begun to elucidate the mechanisms of various difluoromethylation reactions, including those involving radical intermediates and photocatalysis. researchgate.netmdpi.com For example, photocatalyst- and oxidant-free photoinduced radical cascade reactions have been developed for the synthesis of difluoromethylated compounds. researchgate.net Understanding the intricate steps of these radical processes will enable the design of more selective and efficient transformations.

Mechanistic investigations into copper-mediated and palladium-catalyzed difluoromethylation reactions are also of significant interest. rsc.org These studies aim to understand the nature of the active catalytic species and the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org Such knowledge is essential for the rational design of more active and robust catalysts for the synthesis of compounds like this compound.

Future research in this area will likely involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling to provide a detailed picture of the reaction pathways.

Reaction TypeMechanistic InsightsFuture Research Focus
Radical Difluoromethylation Involves radical trapping and cascade processes. researchgate.netElucidation of the factors controlling regioselectivity and stereoselectivity in radical difluoromethylation reactions.
Photocatalytic Difluoromethylation Can proceed via redox-neutral and environmentally benign pathways. mdpi.comDesign of new photocatalytic systems with improved efficiency and broader substrate scope.
Transition-Metal-Catalyzed Difluoromethylation Involves catalytic cycles with intermediates such as Pd(0)/Pd(II) or Cu(III) species. rsc.orgDetailed characterization of catalytic intermediates and transition states to guide catalyst design.

Integration with Flow Chemistry for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, efficiency, and cost-effectiveness. Flow chemistry has emerged as a powerful technology to address these challenges, particularly for reactions involving hazardous reagents or extreme conditions. beilstein-journals.orgdurham.ac.ukwiley-vch.de The synthesis of fluorinated compounds, which often employs toxic and reactive fluorinating agents, is particularly well-suited for flow chemistry applications. researchgate.netbeilstein-journals.orgdurham.ac.uk

The use of continuous-flow microreactors can enhance the safety of fluorination reactions by minimizing the volume of hazardous materials at any given time. researchgate.netvapourtec.com Furthermore, the superior heat and mass transfer in flow reactors allows for better control over reaction parameters, leading to higher yields and purities. wiley-vch.de Flow systems also enable the seamless integration of multiple reaction steps, purification, and analysis, leading to more efficient and automated manufacturing processes. rsc.orgrsc.org

For the scalable synthesis of this compound, flow chemistry offers a promising path forward. rsc.orgresearchgate.net The development of a continuous-flow process could enable the safe and efficient production of this important building block on a large scale. researchgate.net This would involve the optimization of reaction conditions in a flow reactor, potentially utilizing immobilized reagents or catalysts to simplify purification.

The table below highlights the advantages and potential applications of flow chemistry in this context.

Advantage of Flow ChemistryApplication to this compound Synthesis
Enhanced Safety Safe handling of potentially hazardous fluorinating agents and intermediates. researchgate.netvapourtec.com
Improved Process Control Precise control over temperature, pressure, and reaction time, leading to higher yields and selectivity. wiley-vch.de
Scalability Straightforward scaling of the synthesis from laboratory to production quantities. researchgate.net
Process Intensification Integration of multiple synthetic and purification steps into a single continuous process. rsc.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-4-fluorobenzaldehyde, and how can purity be ensured?

The synthesis typically involves introducing a difluoromethyl group onto a fluorinated benzaldehyde precursor. Key methods include:

  • Electrophilic fluorination using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
  • Nucleophilic substitution with difluoromethylating agents (e.g., CHF₂Cl) in the presence of a base like K₂CO₃.
    Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor oxidation byproducts (e.g., carboxylic acids) via TLC or HPLC, as fluorinated aldehydes are prone to air oxidation .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use gloves and eye protection in a fume hood. Avoid contact with oxidizing agents or strong bases to prevent decomposition.
  • Storage : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to minimize light-induced degradation. Regularly check for discoloration or precipitate formation, which indicates instability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR (δ –110 to –120 ppm for difluoromethyl; δ –100 to –110 ppm for aromatic F) and ¹H NMR (aldehyde proton at δ ~10 ppm).
  • MS : High-resolution ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₈H₅F₃O₂: 190.03).
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does fluorination at the difluoromethyl and aromatic positions influence biological activity?

The difluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while aromatic fluorine improves binding affinity to hydrophobic pockets in target proteins (e.g., enzymes or receptors). For example:

Substituent PositionObserved EffectExample Application
Difluoromethyl (C-2)Increased lipophilicity (logP ~2.5)Anticancer agents
Fluorine (C-4)Enhanced σ-hole interactionsAntimicrobial inhibitors
Methodologically, compare bioactivity of fluorinated vs. non-fluorinated analogs using in vitro assays (e.g., IC₅₀ in enzyme inhibition) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Conflicting results (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in buffer pH, solvent (DMSO vs. ethanol), or cell lines. Standardize protocols using guidelines like OECD 423.
  • Impurity interference : Trace aldehydes or oxidation products can skew results. Validate compound purity via LC-MS before testing.
  • Target specificity : Use CRISPR-edited cell lines or competitive binding assays to confirm on-target effects .

Q. What computational tools are recommended to predict the compound’s interaction with biological targets?

  • Docking : AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinase domains). Focus on fluorine’s role in van der Waals interactions.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.
  • QSAR : Build models using fluorine-specific descriptors (e.g., σ₃₃⁰ charge parameters) to predict ADMET properties .

Q. How can derivatization of the aldehyde group expand research applications?

The aldehyde can be functionalized via:

  • Condensation : Synthesize Schiff bases with amines for antimicrobial screening.
  • Reduction : Convert to –CH₂OH for prodrug development.
  • Oxidation : Generate –COOH for coordination chemistry (e.g., metal-organic frameworks). Monitor reaction progress by FTIR or NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.